2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline
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Overview
Description
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an activated quinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives .
Scientific Research Applications
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, particularly against resistant strains of bacteria and viruses.
Biological Studies: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core and are known for their anti-malarial properties.
Uniqueness
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline is unique due to the combination of the quinoline, piperidine, and oxadiazole moieties in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of activity.
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinolin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(17-8-7-13-3-1-2-4-16(13)21-17)24-11-9-15(10-12-24)19-23-22-18(26-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGHRRBTXWCLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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